

Pharmacokinetic Profile of AOH1160 in a Murine Model: Application Notes and Protocols

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Compound of Interest

Compound Name: AOH1160

Cat. No.: B15566453

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Abstract

AOH1160 is a novel small molecule inhibitor of proliferating cell nuclear antigen (PCNA), a key protein involved in DNA replication and repair.^{[1][2][3]} This document provides a detailed overview of the pharmacokinetic (PK) analysis of **AOH1160** in mice, compiling essential data and experimental protocols to guide further preclinical research. The oral administration of **AOH1160** has been shown to suppress tumor growth in animal models, making its pharmacokinetic characterization crucial for continued development.^{[1][2][4]}

Pharmacokinetic Parameters of AOH1160 in Mice

The pharmacokinetic profile of **AOH1160** was evaluated in ES1e/SCID mice following a single oral gavage administration. The key parameters determined through a standard non-compartmental analysis are summarized below.

Parameter	Value	Units
Dose	40	mg/kg
Route of Administration	Oral (PO)	-
Cmax (Maximum Concentration)	~1.5	μM
Tmax (Time to Maximum Concentration)	~2	hours
t½ (Half-life)	3.4	hours
AUC (Area Under the Curve)	~7.1	μM·h

Note: Cmax and AUC values are estimated based on a comparison with the pharmacokinetics of AOH1996, an analog of **AOH1160**. A study reported that the Cmax and AUC of AOH1996 were approximately 40% and 4% higher, respectively, than those of **AOH1160** at the same dose. The half-life of **AOH1160** was reported to be 3.4 hours.

Experimental Protocols

Animal Models

- Species: Mouse
- Strain: ES1e/SCID
- Sex: Male and female (3 of each per time point)[4]

AOH1160 Formulation and Administration

AOH1160 was prepared in a solution suitable for oral administration. The formulation consisted of **AOH1160** dissolved in a vehicle containing Kolliphor HS 15, Poloxamer 407, Butylated Hydroxyanisole, Butylated Hydroxytoluene, and Propyl Gallate under a nitrogen gas flush at 60°C.[5] This formulation is compatible with clinical applications. The solution was administered to the mice via oral gavage at a dose of 40 mg/kg.[5]

Sample Collection

Blood samples were collected via cardiac puncture at multiple time points post-administration to characterize the plasma concentration-time profile. The specified time points for collection were: 0 (pre-dose), 0.17, 0.33, 0.5, 1, 2, 4, 6, and 24 hours.[4]

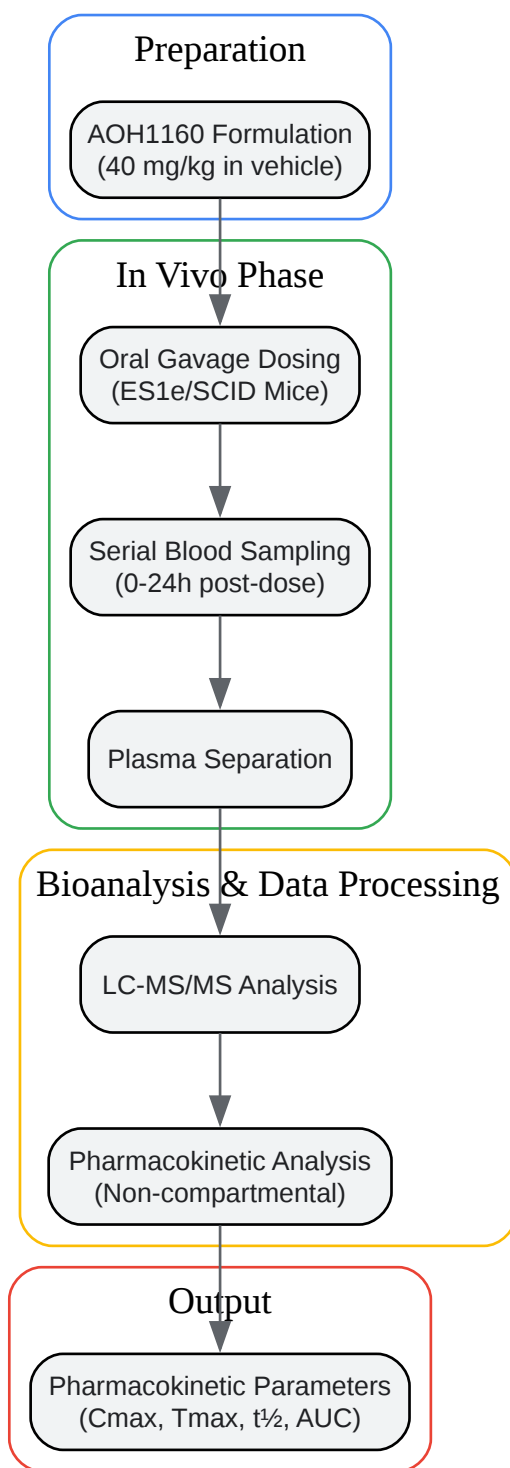
Bioanalytical Method

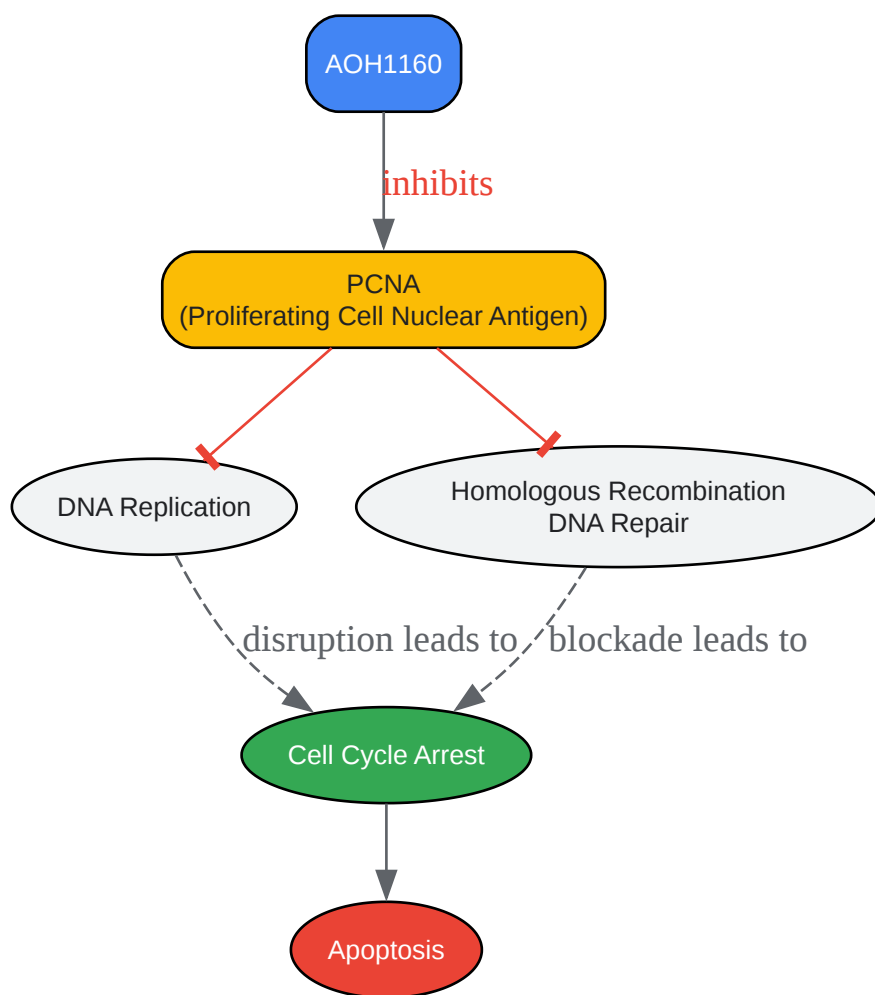
The concentration of **AOH1160** in the collected plasma samples was determined using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[4] Data acquisition was performed using multiple reaction monitoring (MRM).

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the key steps involved in the pharmacokinetic analysis of **AOH1160** in mice.





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